molecular formula C22H27N3O4 B2559747 N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941932-68-9

N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2559747
CAS No.: 941932-68-9
M. Wt: 397.475
InChI Key: BEGWGZBOHNRZJH-UHFFFAOYSA-N
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Description

N1-Benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a 2-(3-methoxyphenyl)-2-morpholinoethyl moiety at the N2 position. Oxalamides are structurally defined by a central oxalyl backbone (NH-C(=O)-C(=O)-NH) with variable substituents influencing their physicochemical and biological properties.

Properties

IUPAC Name

N-benzyl-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-9-5-8-18(14-19)20(25-10-12-29-13-11-25)16-24-22(27)21(26)23-15-17-6-3-2-4-7-17/h2-9,14,20H,10-13,15-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGWGZBOHNRZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 3-methoxyphenyl halide.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached through a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.

    Formation of the Oxalamide Core: The final step involves the formation of the oxalamide core through a condensation reaction between oxalyl chloride and the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Features Reference
Target Compound Benzyl 2-(3-Methoxyphenyl)-2-morpholinoethyl Morpholine enhances solubility; 3-methoxyphenyl may influence receptor binding .
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl Pyridin-2-ylethyl Potent umami agonist (EC₅₀ ~0.1 μM); used in flavoring (Savorymyx® UM33) .
N1-Benzyl-N2-(4-methoxyphenyl)oxalamide Benzyl 4-Methoxyphenyl Simpler structure; used in polymer synthesis (e.g., PLAOXA hybrids) .
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide Adamantyl 4-Chlorobenzyloxy Bulky adamantyl group increases thermal stability; halogen enhances bioactivity .
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl Pyridin-2-ylethyl Structurally related to S336; high NOEL (100 mg/kg bw/day) in toxicology studies .

Pharmacological and Functional Comparisons

Umami Flavoring Agents

  • S336 and related analogs (e.g., N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) exhibit high potency as umami receptor (hTAS1R1/hTAS1R3) agonists. These compounds show EC₅₀ values in the nanomolar range, attributed to the synergistic effects of methoxybenzyl and pyridinylethyl groups .
  • Target Compound: The absence of a pyridinylethyl group and the presence of morpholinoethyl may reduce umami activity but could favor alternative applications (e.g., CNS targeting due to morpholine’s blood-brain barrier permeability) .

Table 2: Toxicity and Regulatory Data

Compound NOEL (mg/kg bw/day) Margin of Safety (MOS) Key Findings Reference
S336 and analogs 100 >33 million JECFA and EFSA deem safe for flavoring; metabolized via hydrolytic pathways .
Target Compound Not reported Structural similarity suggests potential hydrolytic metabolism; requires in vivo validation.
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide Not reported Halogenated analogs may pose bioaccumulation risks; no regulatory data available .

Biological Activity

N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzyl group, a morpholine moiety, and a methoxyphenyl group, contributing to its diverse chemical properties. Its molecular formula is C21H26N2O3C_{21}H_{26}N_2O_3, and it possesses significant functional groups that enhance its solubility and reactivity in biological systems.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity . The compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell growth and apoptosis.

  • Case Study : In vitro studies on human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability when treated with this compound. The mechanism appears to involve the inhibition of key enzymes related to cell cycle regulation.

Anti-inflammatory Effects

Research suggests that this oxalamide derivative may also possess anti-inflammatory properties . It is hypothesized that the compound interacts with inflammatory mediators, reducing cytokine production and inhibiting pathways associated with inflammation.

  • Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in murine models showed that administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : Its structural features allow for binding to various receptors, modulating their activity and influencing cellular responses.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzylamine Intermediate : Benzylamine reacts with oxalyl chloride to form an intermediate.
  • Reaction with Morpholinoethylamine : The intermediate is then reacted with 2-(3-methoxyphenyl)-2-morpholinoethylamine under controlled conditions.
  • Purification : The final product is purified using recrystallization or chromatography.

Comparative Analysis

A comparison table highlighting similar compounds and their biological activities is provided below:

Compound NameMolecular FormulaKey Biological Activity
N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamideC21H26N2O3C_{21}H_{26}N_2O_3Anticancer, anti-inflammatory
N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamideC23H26N2O3C_{23}H_{26}N_2O_3Anticancer
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamideC20H24N2O3C_{20}H_{24}N_2O_3Antimicrobial

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